
(2Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of organic ester, given the presence of the acetate group in its name. It also contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) consisting of fused benzene and furan rings. The “3,4-dimethoxybenzylidene” part suggests the presence of a benzylidene group with methoxy groups attached to the 3rd and 4th carbon atoms of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The benzofuran moiety would contribute to the aromaticity of the compound, and the methoxy and acetate groups would likely have an impact on the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would be determined by the specific structure and functional groups present in the compound .Aplicaciones Científicas De Investigación
Scientific Research Applications
Chemical Synthesis and Molecular Structure Research has delved into the synthesis of new compounds, including benzofuran derivatives, which are structurally related to the compound . For instance, the development of new lignan, benzofuran, and sesquiterpene derivatives from the roots of Leontopodium alpinum and L. leontopodioides highlights the ongoing exploration of naturally occurring benzofuran compounds and their potential applications (Dobner et al., 2003). This research is vital for understanding the structural diversity and potential utility of these compounds in various fields, including drug discovery and material science.
Catalysis and Organic Reactions The study of mechanisms in organic reactions, particularly involving metal ions like scandium, has shown that certain benzyl alcohol derivatives can undergo oxidation processes enhanced by metal ions (Morimoto et al., 2012). This research provides insights into how related benzofuran compounds might be used or synthesized in catalytic processes, offering a basis for novel catalytic systems or synthetic pathways in organic chemistry.
Material Science and Nonlinear Optical Properties Research into novel T-type polyurethanes with high thermal stability for second harmonic generation (SHG) applications shows the integration of organic compounds into materials that exhibit desirable optical properties (Lee et al., 2005). This work suggests avenues for using structurally complex organic compounds, including benzofuran derivatives, in the development of materials for optical and electronic applications.
Nanotechnology and Catalysis The novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition highlights the intersection of organic chemistry and nanotechnology (Veranitisagul et al., 2011). This research demonstrates the potential for organic compounds in synthesizing and manipulating nanomaterials, which could be relevant for a wide range of technological applications, from catalysts to electronic devices.
Pharmaceutical Chemistry and Bioactivity The exploration of benzofuran compounds for anti-inflammatory activity, as seen in new benzofuran derivatives isolated from Liriope spicata var. prolifera, indicates the potential medicinal applications of these compounds (Hu et al., 2011). Such research underscores the importance of benzofuran derivatives in discovering new therapeutic agents and understanding their mechanisms of action in biological systems.
Mecanismo De Acción
The mechanism of action of a compound refers to how it behaves or interacts in a biological system. This is typically discussed in the context of drugs or bioactive compounds. Without specific information or research on this compound, it’s not possible to provide details on its mechanism of action .
Safety and Hazards
Direcciones Futuras
Future research on this compound would likely involve detailed studies of its synthesis, properties, and potential applications. This could include exploring its potential uses in fields like medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .
Propiedades
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-11-7-14(25-12(2)21)10-17-19(11)20(22)18(26-17)9-13-5-6-15(23-3)16(8-13)24-4/h5-10H,1-4H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWZAERYUSPBIU-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2714556.png)
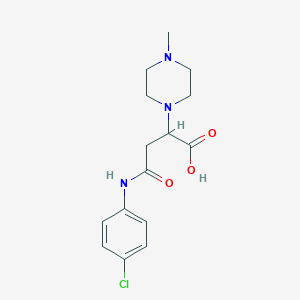
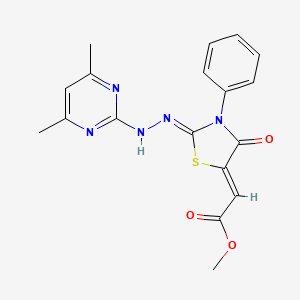
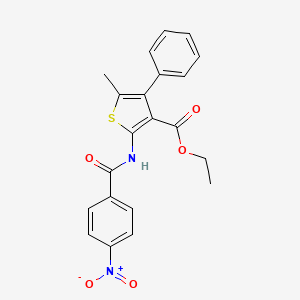

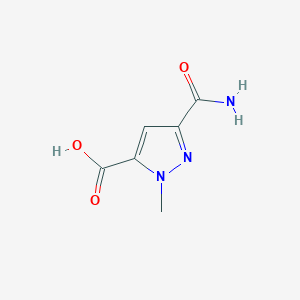
![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)acrylamide](/img/structure/B2714566.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2714569.png)
![N-phenyl-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2714570.png)
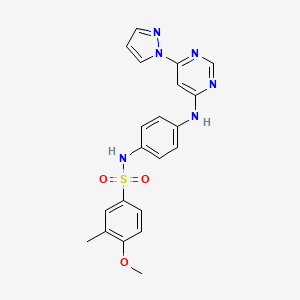
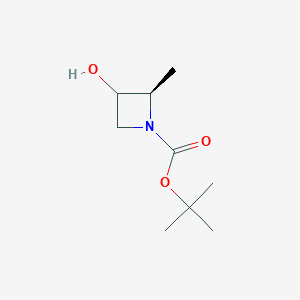
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2714575.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2714578.png)